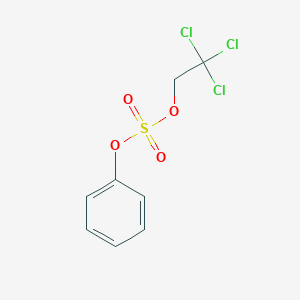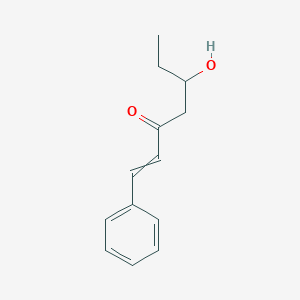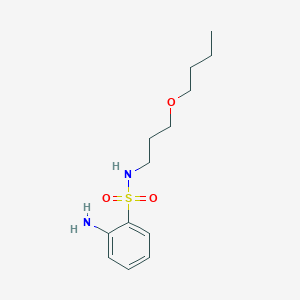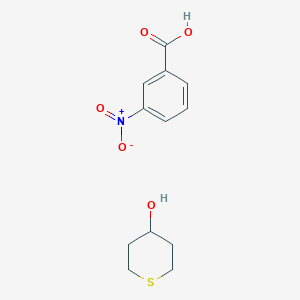![molecular formula C27H22F3NO2Sn B12533388 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine CAS No. 666753-15-7](/img/structure/B12533388.png)
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine is a chemical compound known for its unique structure and properties. This compound features a pyridine ring substituted with a stannyl group, which is further modified with 2-fluorophenyl groups. The presence of the stannyl group makes it particularly interesting for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and tris(2-fluorophenyl)methanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group.
Catalysts and Reagents: Commonly used reagents include tin(IV) chloride and a base such as triethylamine.
Procedure: The pyridine is reacted with tris(2-fluorophenyl)methanol in the presence of tin(IV) chloride and triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Análisis De Reacciones Químicas
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine undergoes various types of chemical reactions:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups using reagents such as halogens or organolithium compounds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Major Products: The major products formed depend on the type of reaction. For example, oxidation yields tin oxides, while substitution reactions yield various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine involves its interaction with molecular targets such as enzymes and proteins. The stannyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The fluorophenyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
Comparación Con Compuestos Similares
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine can be compared with other stannylated pyridine derivatives:
4-[({Tris[(phenyl)methyl]stannyl}oxy)carbonyl]pyridine: Similar structure but lacks the fluorine atoms, resulting in different reactivity and binding properties.
4-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]pyridine: Contains chlorine atoms instead of fluorine, which affects its chemical and biological properties.
4-[({Tris[(2-bromophenyl)methyl]stannyl}oxy)carbonyl]pyridine:
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of fluorine atoms.
Propiedades
Número CAS |
666753-15-7 |
|---|---|
Fórmula molecular |
C27H22F3NO2Sn |
Peso molecular |
568.2 g/mol |
Nombre IUPAC |
tris[(2-fluorophenyl)methyl]stannyl pyridine-4-carboxylate |
InChI |
InChI=1S/3C7H6F.C6H5NO2.Sn/c3*1-6-4-2-3-5-7(6)8;8-6(9)5-1-3-7-4-2-5;/h3*2-5H,1H2;1-4H,(H,8,9);/q;;;;+1/p-1 |
Clave InChI |
NFKIVNBQCUOJJO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C[Sn](CC2=CC=CC=C2F)(CC3=CC=CC=C3F)OC(=O)C4=CC=NC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-](/img/structure/B12533311.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B12533316.png)
![2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile](/img/structure/B12533320.png)
![3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid](/img/structure/B12533351.png)

![3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline](/img/structure/B12533354.png)
![2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12533358.png)
![5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide](/img/structure/B12533363.png)

![1,4,8,11-Tetraazabicyclo[9.5.2]octadecane](/img/structure/B12533368.png)

![N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B12533378.png)

